molecular formula C14H14O2 B1271017 2-Propoxy-1-naphthaldehyde CAS No. 885-26-7

2-Propoxy-1-naphthaldehyde

Cat. No.: B1271017
CAS No.: 885-26-7
M. Wt: 214.26 g/mol
InChI Key: VQEKSPXFVANRGG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Propoxy-1-naphthaldehyde typically involves a multi-step reaction. One common method includes the reaction of 2-naphthol with propyl bromide in the presence of a base such as potassium hydroxide to form 2-propoxy-1-naphthol. This intermediate is then oxidized using reagents like pyridinium chlorochromate (PCC) to yield this compound .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: 2-Propoxy-1-naphthaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, PCC.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles like amines, thiols, and halides.

Major Products:

Comparison with Similar Compounds

Biological Activity

2-Propoxy-1-naphthaldehyde (C₁₄H₁₄O₂) is an aromatic aldehyde notable for its unique structural properties, which include a propoxy group at the 2-position and an aldehyde functional group at the 1-position of the naphthalene ring. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities, including antimicrobial and anticancer properties.

  • Molecular Formula : C₁₄H₁₄O₂
  • Molecular Weight : 214.26 g/mol
  • Structure : The compound features a naphthalene core with a propoxy substituent and an aldehyde group, influencing its reactivity and biological interactions.

Synthesis

This compound can be synthesized through several methods, typically involving the alkylation of naphthalene derivatives or the reaction of naphthalene with appropriate alkylating agents. The specific reaction conditions can vary depending on the desired yield and purity.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. Similar compounds have been shown to inhibit the growth of various bacterial strains, suggesting potential applications in developing new antimicrobial agents.

Anticancer Properties

The compound has been investigated for its anticancer activities. Studies involving related naphthaldehyde derivatives have demonstrated that they can induce apoptosis in cancer cells through several mechanisms:

  • Reactive Oxygen Species (ROS) Generation : Related compounds have been found to generate ROS, leading to oxidative stress in cancer cells.
  • Cell Cycle Arrest : These compounds can arrest the cell cycle at the G0/G1 phase, inhibiting cancer cell proliferation.
  • Endoplasmic Reticulum Stress : Induction of endoplasmic reticulum stress-mediated apoptosis has been observed, which is critical in cancer treatment strategies.
  • Topoisomerase Inhibition : Similar compounds inhibit topoisomerase-1, an enzyme crucial for DNA replication and repair, leading to DNA damage in cancer cells .

The biological activity of this compound can be summarized as follows:

MechanismDescription
ROS GenerationInduces oxidative stress in cancer cells.
Cell Cycle ArrestPrevents progression through the cell cycle.
Apoptosis InductionActivates apoptotic pathways through ROS and ER stress.
Topoisomerase InhibitionDisrupts DNA replication and repair mechanisms.

Case Studies

  • Antioxidant Activity : A study on Schiff base ligands derived from naphthaldehydes indicated that while some derivatives exhibited antioxidant properties, they were generally less effective than standard antioxidants like ascorbic acid . This suggests that while this compound may have some antioxidant activity, further modifications could enhance its efficacy.
  • Anticancer Research : In a comparative analysis of naphthaldehyde derivatives, those similar to this compound demonstrated significant cytotoxic effects against various cancer cell lines, with IC50 values indicating effective concentrations for inducing cell death . These findings underscore the potential for this compound in therapeutic applications.

Properties

IUPAC Name

2-propoxynaphthalene-1-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O2/c1-2-9-16-14-8-7-11-5-3-4-6-12(11)13(14)10-15/h3-8,10H,2,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQEKSPXFVANRGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C2=CC=CC=C2C=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60366174
Record name 2-propoxy-1-naphthaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60366174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885-26-7
Record name 2-propoxy-1-naphthaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60366174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Prepared according to the Procedure for 2-(isopentyloxy)-1-naphthaldehyde using 2-hydroxy-1-naphthaldehyde and 1-bromopropane.
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